REACTION_CXSMILES
|
CC1(C)C[O:5][C:4]([C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][CH:21]([C:24]4[N:28]([CH2:29][CH2:30][O:31][CH2:32][CH3:33])[C:27]5[CH:34]=[CH:35][CH:36]=[CH:37][C:26]=5[N:25]=4)[CH2:20][CH2:19]3)=[CH:12][CH:11]=2)([CH3:9])[CH3:8])=N1.Cl.[OH-].[Na+].C([O:44]C(=O)C)C>C(O)CCC>[CH2:32]([O:31][CH2:30][CH2:29][N:28]1[C:27]2[CH:34]=[CH:35][CH:36]=[CH:37][C:26]=2[N:25]=[C:24]1[CH:21]1[CH2:20][CH2:19][N:18]([CH2:17][CH2:16][C:13]2[CH:12]=[CH:11][C:10]([C:7]([CH3:9])([CH3:8])[C:4]([OH:44])=[O:5])=[CH:15][CH:14]=2)[CH2:23][CH2:22]1)[CH3:33] |f:2.3|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(OC1)C(C)(C)C1=CC=C(C=C1)CCN1CCC(CC1)C1=NC2=C(N1CCOCC)C=CC=C2)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
CUSTOM
|
Details
|
to separate a layer
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
And then, it was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1C(=NC2=C1C=CC=C2)C2CCN(CC2)CCC2=CC=C(C=C2)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.43 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |